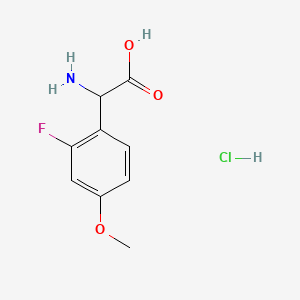
2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H11ClFNO3 and a molar mass of 235.64 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-methoxybenzaldehyde.
Amino Acid Formation: The aldehyde is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding amino nitrile.
Hydrolysis: The amino nitrile is hydrolyzed under acidic conditions to yield 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid.
Formation of Hydrochloride Salt: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and aromatic ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid
- 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid
- 2-Amino-2-(2-fluoro-4-chlorophenyl)acetic acid
Uniqueness
2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of both fluoro and methoxy groups provides a distinct electronic environment, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H11ClFNO3 |
|---|---|
分子量 |
235.64 g/mol |
IUPAC名 |
2-amino-2-(2-fluoro-4-methoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H |
InChIキー |
BFKSPPDQUDBEKF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















